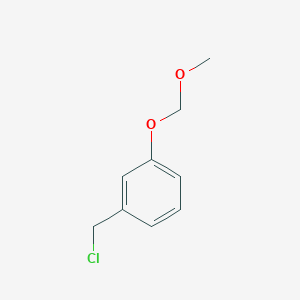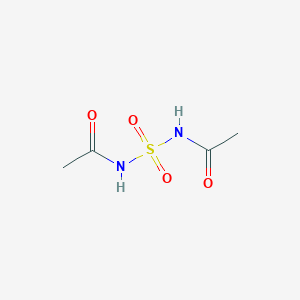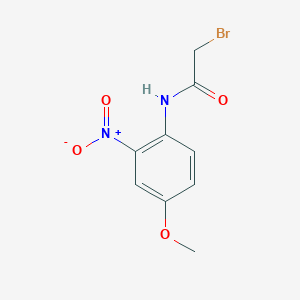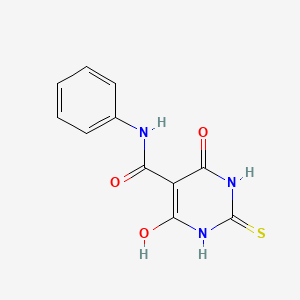
2,2'-Methylenebis(6-nonyl-p-cresol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(4-methyl-6-nonylphenol): is an organic compound with the molecular formula C33H52O2 . It is a type of bisphenol, characterized by the presence of two phenolic groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-6-nonylphenol) typically involves the condensation of 4-methyl-6-nonylphenol with formaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-nonylphenol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: 2,2’-Methylenebis(4-methyl-6-nonylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated or halogenated phenols.
科学研究应用
2,2’-Methylenebis(4-methyl-6-nonylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
作用机制
The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-nonylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting cells and materials from oxidative stress .
相似化合物的比较
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methyl-6-cyclohexylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 2,4-Di-tert-butylphenol
Comparison: 2,2’-Methylenebis(4-methyl-6-nonylphenol) is unique due to its nonyl substituents, which enhance its lipophilicity and make it more effective in certain applications compared to its tert-butyl or cyclohexyl analogs. This increased lipophilicity can improve its compatibility with non-polar materials, making it a preferred choice in specific industrial applications .
属性
CAS 编号 |
7786-17-6 |
|---|---|
分子式 |
C33H52O2 |
分子量 |
480.8 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol |
InChI |
InChI=1S/C33H52O2/c1-5-7-9-11-13-15-17-19-28-21-26(3)23-30(32(28)34)25-31-24-27(4)22-29(33(31)35)20-18-16-14-12-10-8-6-2/h21-24,34-35H,5-20,25H2,1-4H3 |
InChI 键 |
XQESJWNDTICJHW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CCCCCCCCC)C)O |
物理描述 |
Other Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B8777681.png)


